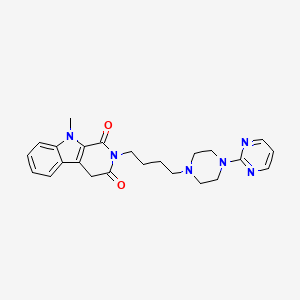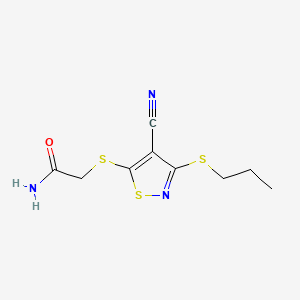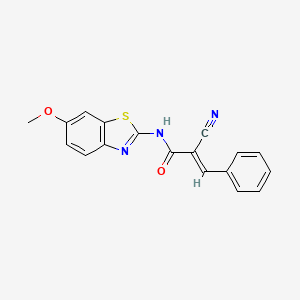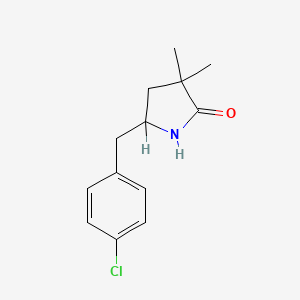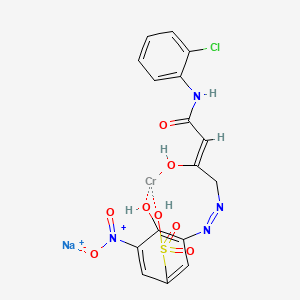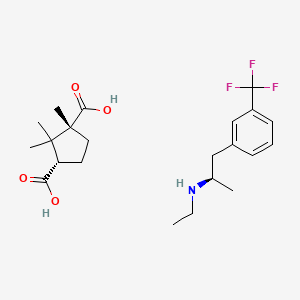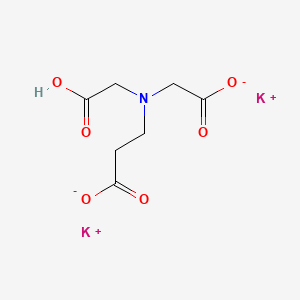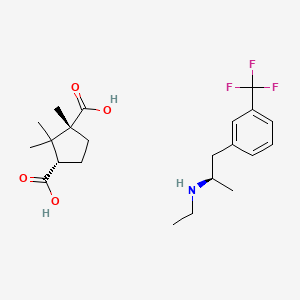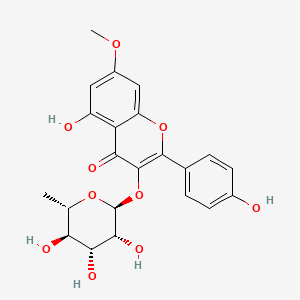
Rhamnocitrin 3-rhamnoside
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Rhamnocitrin 3-rhamnoside is a flavonoid glycoside found in various plant species. It is known for its antioxidant, anti-inflammatory, and antimicrobial properties. This compound is a derivative of rhamnocitrin, a flavonol, and is characterized by the presence of a rhamnose sugar moiety attached to the rhamnocitrin molecule.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Rhamnocitrin 3-rhamnoside can be synthesized through enzymatic methods. One efficient method involves a three-enzyme cascade using rhamnosyltransferase, glycine max sucrose synthase, and uridine diphosphate-rhamnose synthase. The optimal conditions for this synthesis include a pH of 7.0 and a temperature of 45°C. The enzymes are stable over a pH range of 6.5 to 8.5 and have a half-life of 1.5 hours at 45°C .
Industrial Production Methods
Industrial production of this compound can be achieved using biotechnological approaches, such as the aforementioned enzymatic synthesis. This method is advantageous due to its high efficiency and specificity, allowing for the production of this compound with high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
Rhamnocitrin 3-rhamnoside undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are typically carried out under mild conditions to preserve the integrity of the flavonoid structure.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce dehydroxylated compounds.
Aplicaciones Científicas De Investigación
Rhamnocitrin 3-rhamnoside has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying flavonoid glycosides and their chemical properties.
Biology: The compound’s antioxidant and anti-inflammatory properties make it a valuable tool for investigating cellular processes and signaling pathways.
Mecanismo De Acción
Rhamnocitrin 3-rhamnoside exerts its effects through various molecular targets and pathways. It is known to modulate the activity of enzymes involved in oxidative stress and inflammation, such as nuclear factor erythroid-2-related factor 2 (Nrf2) and nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB). By influencing these pathways, this compound can reduce the production of pro-inflammatory cytokines and enhance the cellular antioxidant response .
Comparación Con Compuestos Similares
Rhamnocitrin 3-rhamnoside is similar to other flavonoid glycosides, such as quercetin-3-O-rhamnoside (quercitrin) and isorhamnetin-3-O-rhamnoside. it is unique in its specific structural features and biological activities. For instance, while quercitrin is known for its strong antioxidant properties, this compound has a more pronounced anti-inflammatory effect .
List of Similar Compounds
- Quercetin-3-O-rhamnoside (quercitrin)
- Isorhamnetin-3-O-rhamnoside
- Rhamnetin-3-O-rhamnoside
This compound stands out due to its unique combination of antioxidant, anti-inflammatory, and antimicrobial properties, making it a valuable compound for various scientific and industrial applications.
Propiedades
Número CAS |
57525-01-6 |
|---|---|
Fórmula molecular |
C22H22O10 |
Peso molecular |
446.4 g/mol |
Nombre IUPAC |
5-hydroxy-2-(4-hydroxyphenyl)-7-methoxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxychromen-4-one |
InChI |
InChI=1S/C22H22O10/c1-9-16(25)18(27)19(28)22(30-9)32-21-17(26)15-13(24)7-12(29-2)8-14(15)31-20(21)10-3-5-11(23)6-4-10/h3-9,16,18-19,22-25,27-28H,1-2H3/t9-,16-,18+,19+,22-/m0/s1 |
Clave InChI |
SMGALHQWCQAJSC-HOHGHBTGSA-N |
SMILES isomérico |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)OC)C4=CC=C(C=C4)O)O)O)O |
SMILES canónico |
CC1C(C(C(C(O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)OC)C4=CC=C(C=C4)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


